molecular formula C9H9BrN2OS B2483429 4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide CAS No. 40353-61-5

4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide

Cat. No.: B2483429
CAS No.: 40353-61-5
M. Wt: 273.15
InChI Key: DEGMWNKPWIWBLX-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The 2-aminothiazole core is a fundamental component in several clinically applied anticancer drugs, such as dasatinib and alpelisib, underscoring its significant research value in oncology . While specific data on this exact salt form is limited, the closely related parent compound, 4-(2-amino-1,3-thiazol-4-yl)phenol, has been identified as an inhibitor of key enzymatic targets. These include leukotriene A-4 hydrolase (LTA4H) and fructose-1,6-bisphosphatase isozyme 2, suggesting potential research applications in inflammation and metabolic studies . The broader family of 2-aminothiazole derivatives has demonstrated potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers . This makes this compound a compound of interest for developing novel small molecule antitumor agents aimed at overcoming drug resistance and reducing side effects . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-5-yl)phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS.BrH/c10-9-11-5-8(13-9)6-1-3-7(12)4-2-6;/h1-5,12H,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGMWNKPWIWBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)N)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Applications

The 2-amino-thiazole scaffold, which includes 4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide, has been recognized for its promising anticancer properties. Several studies have demonstrated that derivatives of this scaffold exhibit potent activity against various cancer cell lines:

  • In Vitro Activity : Research has shown that compounds containing the 2-amino-thiazole structure can selectively inhibit the growth of human cancerous cell lines such as breast (MCF7), leukemia, lung, and colon cancer cells. For example, certain derivatives have shown IC50 values in the nanomolar range against these cell lines, indicating strong antiproliferative effects .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Studies indicate that they may act as inhibitors of kinases (e.g., EGFR, Akt) and other targets involved in cell signaling pathways critical for tumor growth .

Antimicrobial Properties

The antimicrobial potential of this compound has also been extensively studied:

  • Broad Spectrum Activity : Compounds based on the thiazole structure have demonstrated effectiveness against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have been compared favorably to standard antibiotics like norfloxacin and fluconazole in terms of their antimicrobial efficacy .
  • Resistance Mechanisms : The development of resistance among microbial strains poses a significant challenge in treatment. The unique mechanisms of action exhibited by thiazole derivatives suggest they could be valuable in overcoming resistance issues .

Neurological Applications

Recent research has highlighted the potential use of thiazole derivatives as acetylcholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's:

  • Inhibition of Acetylcholinesterase : Compounds derived from thiazole structures have shown significant inhibitory activity against acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition can help increase acetylcholine levels, potentially improving cognitive function in Alzheimer's patients .

Case Studies and Experimental Findings

The following table summarizes key findings from various studies on the applications of this compound:

Study ReferenceApplication AreaKey Findings
AnticancerDemonstrated nanomolar inhibitory activity against multiple cancer cell lines.
AntimicrobialShowed comparable efficacy to standard antibiotics against various pathogens.
NeurologicalInhibited acetylcholinesterase with promising potential for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its antitumor activity.

Comparison with Similar Compounds

Core Modifications

  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide (): Structure: Thiazole ring substituted with 4-methoxyphenyl at position 4 and a hydrazine-linked azepine group. Activity: Exhibits cardioprotective effects superior to Levocarnitine and Mildronate in hypoxia models .
  • 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (): Structure: Methyl and phenyl substituents at positions 2 and 5, respectively. Key Difference: Lacks the phenol group, reducing polarity and solubility in polar solvents .

Salt Forms and Solubility

  • Hydrobromide vs. Hydrochloride Salts :
    • Hydrobromide salts (e.g., ) generally exhibit higher molecular weights and slightly lower solubility in water compared to hydrochlorides (e.g., ). This may influence dosing regimens in pharmaceutical formulations.

Key Observations :

  • Phenol vs.
  • Activity Gaps : While highlights cardioprotective effects in a structural analog, the target compound’s bioactivity remains uncharacterized in the provided evidence.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (C₉H₉BrN₂OS, MW: 273.15 g/mol) is lighter than N-[4-(4-methoxyphenyl)-thiazol-2-yl] derivatives (C₁₆H₂₁BrN₄S, MW: 397.3 g/mol) but more polar due to the phenol group .

Biological Activity

4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide is a compound belonging to the class of 2-aminothiazoles, which have garnered attention for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with an amino group and a phenolic group. The molecular formula is C9H8BrN3OSC_9H_8BrN_3OS, and its molecular weight is approximately 296.15 g/mol. The presence of the thiazole moiety is critical for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2-aminothiazole derivatives. For instance:

  • In vitro Studies : Compounds related to 4-(2-Amino-1,3-thiazol-5-yl)phenol have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. In one study, derivatives exhibited IC50 values as low as 2.01 µM against HT29 colon cancer cells .
CompoundCell LineIC50 (µM)Activity
4-(2-Amino-1,3-thiazol-5-yl)phenolHepG2Not specifiedSignificant
4-(2-Amino-1,3-thiazol-5-yl)phenolPC12Not specifiedSignificant
N-acylated derivativesHT292.01Moderate

Antioxidant Activity

The antioxidant properties of thiazole derivatives are notable. Research indicates that these compounds can scavenge free radicals and protect against oxidative stress. For example:

  • DPPH Scavenging Assay : Compounds demonstrated effective radical scavenging capabilities in various assays, highlighting their potential as antioxidant agents .

Antimicrobial Activity

Some studies have also explored the antimicrobial effects of thiazole derivatives:

  • Bacterial Inhibition : Compounds similar to 4-(2-Amino-1,3-thiazol-5-yl)phenol have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli .

The precise mechanisms underlying the biological activities of this compound involve several pathways:

  • Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer metabolism and cell proliferation.
  • Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Case Studies

A notable case study involved the synthesis of N-acylated derivatives of thiazoles which were screened for anticancer activity. These derivatives showed enhanced selectivity towards glioblastoma and melanoma cell lines while exhibiting low toxicity to normal cells . This highlights the therapeutic potential of modifying the thiazole structure to improve efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-amino-1,3-thiazol-5-yl)phenol hydrobromide, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves condensation of 2-aminothiazole derivatives with phenolic precursors under reflux in ethanol or aqueous ethanol, often with catalytic acetic acid. For example, substituted benzaldehydes or aryl halides react with aminothiazole intermediates in ethanol at elevated temperatures (4–6 hours reflux). Solvent choice (e.g., absolute ethanol) and acid catalysis (glacial acetic acid) are critical for yield optimization. Pressure reduction post-reaction aids in solvent removal and product isolation .
  • Key Parameters :

  • Temperature : 80–100°C (reflux).
  • Catalyst : 5–10 drops glacial acetic acid.
  • Workup : Filtration after solvent evaporation.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Characterization relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazole ring carbons at δ 150–160 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+^+ peaks matching calculated masses) .
  • Melting Point : Consistency in melting range (e.g., 206–208°C for analogous thiazole derivatives) indicates purity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR : To detect tautomeric equilibria or conformational changes.
  • X-ray Crystallography : Definitive structural assignment via SHELXL refinement (e.g., resolving thiazole ring planarity and hydrogen-bonding networks) .
  • DFT Calculations : Comparing experimental and computed NMR chemical shifts .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using SHELX/ORTEP?

  • Methodological Answer : Challenges include:

  • Disordered Solvent Molecules : Masked using SQUEEZE in PLATON.
  • Hydrogen Bonding Networks : Modeled via SHELXL restraints (e.g., DFIX for O–H···N interactions) .
  • Thermal Motion : Anisotropic refinement of non-H atoms with ISOR restraints.
  • Visualization : ORTEP-3 for GUI-driven validation of molecular geometry and intermolecular contacts .

Q. How can computational docking predict the biological activity of 4-(2-amino-1,3-thiazol-5-yl)phenol derivatives?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) use:

  • Protein Targets : CDK2 or PCNA (based on structural analogs like purvalanol and 4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidinamine) .
  • Ligand Preparation : Protonation states adjusted at physiological pH (e.g., thiazole NH+^+ stabilization).
  • Pose Validation : RMSD < 2.0 Å against co-crystallized ligands. Evidence from similar compounds shows binding modes where the thiazole ring occupies hydrophobic pockets .

Q. What strategies improve yield in multi-step syntheses involving 2-aminothiazole intermediates?

  • Methodological Answer :

  • Stepwise Monitoring : TLC or LC-MS after each step to isolate intermediates.
  • Catalyst Screening : Cu(I) or Pd catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-thiazole linkages) .
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 4 hours for cyclization) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and observed elemental analysis data?

  • Methodological Answer :

  • Recheck Synthesis : Confirm stoichiometry of starting materials (e.g., molar ratios of 1:1 for aminothiazole-phenol coupling).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted precursors.
  • Hydrate/Solvate Accounting : TGA analysis to detect lattice water or solvent contributions .

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